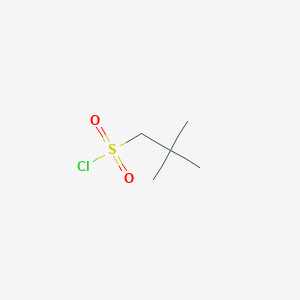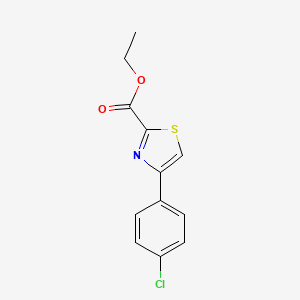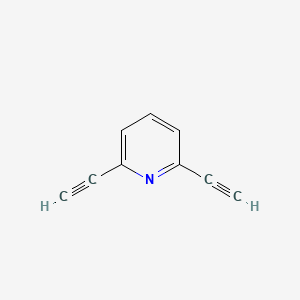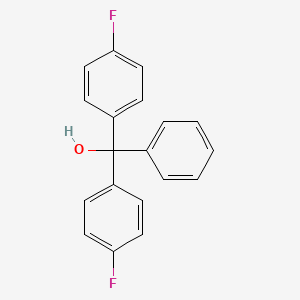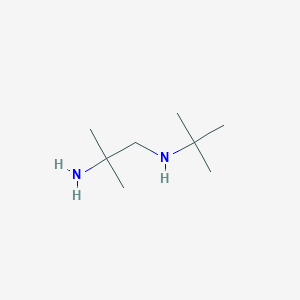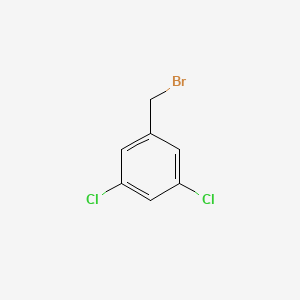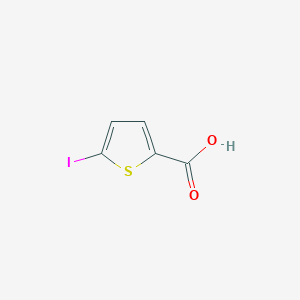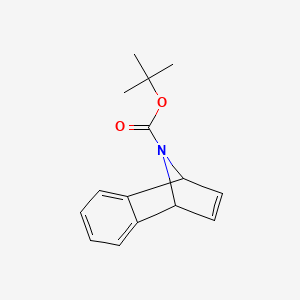
6-Bromoquinolin-2-amine
概要
説明
6-Bromoquinolin-2-amine is a compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a bromine atom at the 6th position and an amino group at the 2nd position of the quinoline ring system. This structure is pivotal for its reactivity and ability to undergo a range of chemical transformations, making it a valuable building block in medicinal chemistry.
Synthesis Analysis
The synthesis of 6-bromoquinolin-2-amine derivatives has been explored through various methods. One approach involves the sequential and selective Buchwald-Hartwig amination reactions, which allow for the controlled functionalization of 6-bromo-2-chloroquinoline. This method has been used to synthesize ligands with increased binding affinity for the Src homology 3 (SH3) domain, which are important in mediating protein-protein interactions in biological processes . Another synthetic route is the Knorr synthesis, which involves a condensation reaction followed by cyclization, leading to the formation of 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 6-bromo-4-iodoquinoline through cyclization and substitution reactions has been reported, highlighting the versatility of bromoquinoline derivatives as intermediates .
Molecular Structure Analysis
The molecular structure of 6-bromoquinolin-2-amine is crucial for its reactivity. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione . The regiochemistry of these reactions is influenced by the electronic and steric properties of the substituents on the quinoline ring.
Chemical Reactions Analysis
6-Bromoquinolin-2-amine and its derivatives undergo a variety of chemical reactions. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of different substituted quinazoline diones . The bromine atom in these compounds is a reactive site that can be substituted with various nucleophiles, including amines, alcohols, and thiols, to yield a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinolin-2-amine derivatives are influenced by their molecular structure. The bromine atom contributes to the relatively high molecular weight and density of these compounds. The presence of the amino group affects their solubility and reactivity, particularly in Buchwald-Hartwig amination reactions, which are used to introduce nitrogen-containing substituents . The electronic effects of the substituents on the quinoline ring system also play a significant role in determining the chemical behavior of these molecules.
科学的研究の応用
Ligand Synthesis for Protein-Protein Interaction Domains : 6-Bromoquinolin-2-amine has been used in the synthesis of ligands for Src homology 3 (SH3) domains, important for mediating biological processes. The use of Buchwald-Hartwig chemistry enabled the creation of 6-heterocyclic substituted 2-aminoquinolines, which showed increased binding affinity for SH3 domains (Smith et al., 2008).
Synthesis of Quinoline Derivatives : The compound has been utilized in the synthesis of various 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These derivatives were synthesized using Buchwald–Hartwig amination and showed interactions with ct-DNA, indicating potential for DNA-binding applications (Bonacorso et al., 2018).
Chemical Reactivity Studies : Studies have been conducted on the reactivity of 6-bromoquinoline derivatives with potassium amide in liquid ammonia, providing insights into their chemical behavior and potential applications in synthetic chemistry (Pomorski et al., 2010).
Preparation of Quinoline-Diones : Research has shown that 6-bromoquinolin-2-amine can be used to prepare 7-alkylamino-2-methylquinoline-5,8-diones, offering a pathway to various substituted quinolines with potential pharmaceutical applications (Choi & Chi, 2004).
Incorporation into Chelating Ligands : This compound has been used in the Friedländer approach to create bidentate and tridentate 6-bromoquinoline derivatives. These compounds have potential applications in forming biquinolines or in reactions under Sonogashira conditions (Hu et al., 2003).
Synthesis and Biological Evaluation : 6-Bromoquinolin-2-amine has been involved in the synthesis of amino- and sulfanyl-3H-quinazolin-4-one derivatives, which showed significant anticancer activities in biological screenings (Malinowski et al., 2015).
Derivatization of Amines and Amino Acids in HPLC : It has been used as a polymeric reagent for the derivatization of amines and amino acids in high-performance liquid chromatography (HPLC), allowing for the fractionation and quantification of complex mixtures (Yu et al., 1994).
Dengue Virus Inhibition : A series of 4-anilinoquinoline libraries targeting dengue virus and Venezuelan Equine Encephalitis virus included compounds with 6-bromoquinolin-2-amine, demonstrating potential as clinical compounds against these viruses (Huang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
6-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKICCPQEZRQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457979 | |
| Record name | 6-bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-2-amine | |
CAS RN |
791626-58-9 | |
| Record name | 6-bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

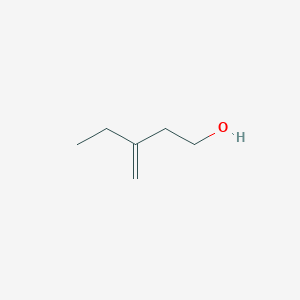
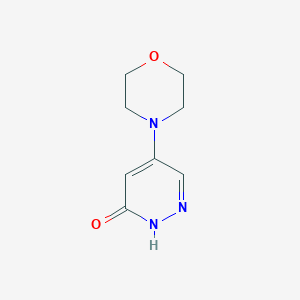
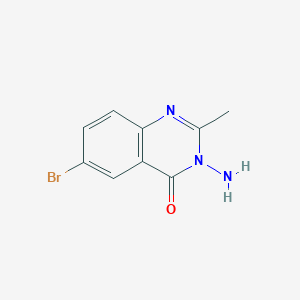
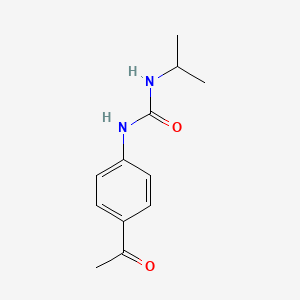
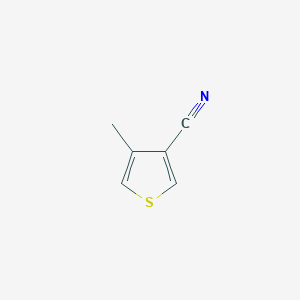
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
